molecular formula C13H18O2 B3191046 Isopropyleugenol CAS No. 51474-90-9

Isopropyleugenol

Cat. No.: B3191046
CAS No.: 51474-90-9
M. Wt: 206.28 g/mol
InChI Key: DZNZJOUTMIJWRW-UHFFFAOYSA-N
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Description

Isopropyleugenol is a phenolic compound derived from eugenol, which is commonly found in essential oils such as clove oil

Scientific Research Applications

    Chemistry: It is used as a starting material for the synthesis of other bioactive compounds and as a reagent in organic synthesis.

    Biology: Isopropyleugenol has shown potential as an antimicrobial and antioxidant agent, making it useful in biological research.

    Medicine: Research has indicated that this compound may have anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.

    Industry: It is used in the flavor and fragrance industry due to its aromatic properties. Additionally, it is incorporated into polymers and resins to enhance their properties.

Safety and Hazards

Isopropyl alcohol is considered hazardous by the OSHA Hazard Communication Standard. It is highly flammable, may displace oxygen and cause rapid suffocation, causes serious eye irritation, and may cause drowsiness and dizziness .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyleugenol can be synthesized through several methods. One common method involves the alkylation of eugenol with isopropyl halides under basic conditions. The reaction typically uses a base such as potassium carbonate or sodium hydroxide to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of eugenol to this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the same alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isopropyleugenol undergoes various chemical reactions, including:

    Reduction: Reduction of this compound can lead to the formation of isopropylguaiacol, which has applications in the synthesis of other bioactive compounds.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions to achieve the desired substitution.

Major Products Formed

    Oxidation: Isopropylvanillin

    Reduction: Isopropylguaiacol

    Substitution: Various substituted this compound derivatives

Mechanism of Action

The mechanism of action of isopropyleugenol involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: this compound disrupts the cell membrane of microorganisms, leading to cell lysis and death. It also inhibits the growth of bacteria and fungi by interfering with their metabolic processes.

    Antioxidant Activity: this compound scavenges reactive oxygen species (ROS) and neutralizes free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: this compound modulates the inflammatory response by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Isopropyleugenol is structurally similar to other eugenol derivatives, such as:

    Eugenol: The parent compound, known for its antimicrobial and analgesic properties.

    Isoeugenol: A propenyl-substituted derivative with similar antimicrobial and antioxidant activities.

Uniqueness

This compound is unique due to its isopropyl group, which enhances its lipophilicity and alters its biological activity compared to other eugenol derivatives. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methoxy-1-propan-2-yloxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-6-11-7-8-12(15-10(2)3)13(9-11)14-4/h5,7-10H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNZJOUTMIJWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722136
Record name Isopropyleugenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51474-90-9
Record name Isopropyleugenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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